4-Ppbp maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ppbp maleate is a potent σ1 receptor ligand and agonist . It is a non-competitive, selective NR1a/2B NMDA receptors antagonist . It provides neuroprotection .

Molecular Structure Analysis

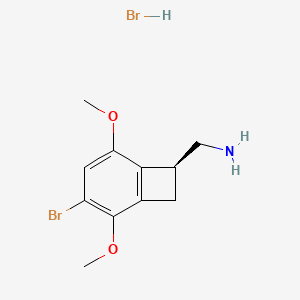

The molecular weight of 4-Ppbp maleate is 409.52 . The chemical formula is C25H31NO4 . The SMILES string representation is OC(=O)\\C=C\\C(O)=O.N1(CCCCC2=CC=CC=C2)CCC(C3=CC=CC=C3)CC1 .

Physical And Chemical Properties Analysis

4-Ppbp maleate is a powder with an off-white color . It is soluble in DMSO to a concentration greater than 20 mg/mL . It should be stored at 2-8°C in a desiccated condition .

科学的研究の応用

Sigma-1 Receptor Ligand

4-Ppbp maleate is a potent σ1 receptor ligand . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . In the context of scientific research, this property makes 4-Ppbp maleate a valuable tool for studying the function and pharmacology of σ1 receptors .

Sigma-1 Receptor Agonist

In addition to being a ligand, 4-Ppbp maleate also acts as an agonist of the σ1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 4-Ppbp maleate can initiate a response in σ1 receptors, which can be useful in various areas of research .

Non-competitive NR1a/2B NMDA Receptor Antagonist

4-Ppbp maleate has been identified as a selective, non-competitive NR1a/2B NMDA receptor antagonist when expressed in Xenopus oocytes . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, which is associated with learning and memory. Therefore, 4-Ppbp maleate could be used in research related to these areas .

Neuroprotection

4-Ppbp maleate has been found to provide neuroprotection . This means it has the potential to protect nerve cells against damage, degeneration, or impairment of function. It could be used in research focused on neurodegenerative diseases and brain injuries .

Tendon and Periodontal Ligament Regeneration

Research has shown that 4-Ppbp maleate can induce differentiation of CD146+ stem/progenitor cells extracted from tendon and periodontal ligament (PDL) tissue . This suggests that 4-Ppbp maleate could potentially be used in research related to tissue regeneration, particularly in the fields of dentistry and orthopedics .

Intracellular Signaling Research

4-Ppbp maleate has been used in research to study intracellular signaling pathways . Specifically, it has been used to investigate the role of ERK1/2 and Src signaling in the σ1R-activated intracellular cascade . This makes 4-Ppbp maleate a valuable tool for researchers studying cell signaling .

作用機序

Target of Action

4-Ppbp maleate is a potent ligand and agonist for the σ1 receptor . It is also a non-competitive, selective antagonist for NR1a/2B NMDA receptors, which are expressed in Xenopus oocytes . The σ1 receptor plays a crucial role in modulating the function of various ion channels, G-protein coupled receptors, and other proteins, thereby influencing a wide range of biological processes .

Mode of Action

As a σ1 receptor agonist, 4-Ppbp maleate binds to the σ1 receptor, activating it . As an antagonist for NR1a/2B NMDA receptors, it inhibits the activity of these receptors . The interaction between 4-Ppbp maleate and its targets leads to changes in cellular signaling pathways .

Biochemical Pathways

The activation of the σ1 receptor by 4-Ppbp maleate can lead to the phosphorylation of ERK1/2 in primary neurons . This suggests that the ERK1/2 signaling pathway is involved in the action of 4-Ppbp maleate . The inhibition of NR1a/2B NMDA receptors can affect the function of the glutamatergic system, which plays a key role in synaptic plasticity .

Pharmacokinetics

The compound’s ability to act as a σ1 receptor agonist and nr1a/2b nmda receptor antagonist suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The activation of the σ1 receptor and inhibition of NR1a/2B NMDA receptors by 4-Ppbp maleate can lead to neuroprotective effects . For example, it has been shown to decrease brain injury after transient focal ischemia in rats .

Action Environment

The action of 4-Ppbp maleate can be influenced by various environmental factors. For instance, the expression levels of the σ1 receptor and NR1a/2B NMDA receptors in different tissues can affect the compound’s efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound .

Safety and Hazards

4-Ppbp maleate is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It should be handled with protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Relevant Papers

One paper discusses the signaling pathway of the σ1 receptor agonist 4-Ppbp maleate . Another paper discusses the combination of Oxo-M and 4-Ppbp maleate as a potential regenerative therapeutics for tendon injury .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASPNIMFGJVLES-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ppbp maleate | |

CAS RN |

207572-62-1 |

Source

|

| Record name | PPBP maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 4-PPBP maleate function as a connective tissue growth factor (CTGF) mimic in the context of tendon healing?

A1: 4-PPBP maleate, along with Oxotremorine M, belongs to a class of small-molecule CTGF mimics. While the exact mechanism of action remains unclear, previous studies suggest that these mimics promote tendon healing by stimulating the proliferation and differentiation of perivascular cells expressing the CD146 marker. These cells are known to play a crucial role in tendon regeneration. []

Q2: The study found that 4-PPBP maleate did not improve intrasynovial tendon healing in vivo, despite promising in vitro results. What explanation is offered for this discrepancy?

A2: The researchers observed a significant difference in the responsiveness of tendon cells derived from different environments. While 4-PPBP maleate effectively stimulated extrasynovial tendon cells in vitro, it failed to elicit a similar response in intrasynovial tendon cells. This lack of response in intrasynovial tendon cells is suggested as the primary reason for the absence of in vivo efficacy in intrasynovial tendon healing. The study highlights the importance of considering the specific cellular environment and composition of the target tendon when developing therapeutic strategies for tendon repair. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)